Manganese dithiocyanate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
25327-03-1 |
|---|---|
Molecular Formula |
C2MnN2S2 |
Molecular Weight |
171.11 g/mol |
IUPAC Name |
manganese(2+);dithiocyanate |
InChI |
InChI=1S/2CHNS.Mn/c2*2-1-3;/h2*3H;/q;;+2/p-2 |
InChI Key |
FRYUOUHISNWFTE-UHFFFAOYSA-L |
Canonical SMILES |
C(#N)[S-].C(#N)[S-].[Mn+2] |
Origin of Product |
United States |
Synthetic Methodologies for Manganese Dithiocyanate and Its Complexes
Solution-Based Synthesis of Manganese(II) Thiocyanate (B1210189)
The synthesis of manganese(II) thiocyanate, Mn(NCS)₂, is commonly achieved through reactions in solution, which allow for the control of precipitation and crystallization, leading to various hydrated and anhydrous forms of the compound.
Precipitation from Aqueous and Mixed Solvent Systems
A straightforward and widely used method for synthesizing manganese(II) thiocyanate involves the reaction of a soluble manganese(II) salt, such as manganese(II) chloride or manganese(II) sulfate (B86663), with a thiocyanate salt, typically potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN), in an aqueous solution. ontosight.aid-nb.info The resulting manganese(II) thiocyanate can then be precipitated from the solution. For instance, reacting barium thiocyanate (Ba(SCN)₂) with manganese sulfate (MnSO₄) in deionized water yields a precipitate of barium sulfate (BaSO₄), which can be filtered off, leaving a solution of manganese(II) thiocyanate. d-nb.info The solvent can then be removed using a rotary evaporator to obtain the solid product. d-nb.info
The hydration state of the resulting manganese(II) thiocyanate is dependent on the reaction and storage conditions. Synthesis from aqueous solutions typically yields the tetrahydrate, Mn(NCS)₂(H₂O)₄. d-nb.info This tetrahydrate can be converted to the dihydrate, Mn(NCS)₂(H₂O)₂, by storing it in a vacuum at room temperature. d-nb.info The dihydrate itself is an intermediate in the transformation to the anhydrous form. d-nb.info
Control of Crystallization Parameters (e.g., slow evaporation)
The technique of slow evaporation is crucial for obtaining single crystals of manganese(II) thiocyanate and its complexes suitable for X-ray diffraction studies. By allowing the solvent to evaporate slowly from a saturated solution, well-defined crystals can be formed over time. This method has been successfully employed to grow single crystals of various manganese thiocyanate complexes. For example, single crystals of a manganese(II) complex with 1,10-phenanthroline-5,6-dione (B1662461) were grown from a methanol (B129727) solution by slow evaporation at room temperature. asianpubs.org Similarly, the slow evaporation of an aqueous solution was used to grow single crystals of zinc manganese thiocyanate (ZMTC). niscpr.res.in The process can take several days to weeks to yield crystals of suitable size and quality. niscpr.res.in
Synthesis of Manganese(III) Thiocyanate Complexes
While manganese(II) thiocyanate is relatively stable, manganese(III) thiocyanate complexes are also accessible, often through in-situ oxidation of a manganese(II) precursor in the presence of appropriate ligands. A general method involves the reaction of a manganese(II) salt, such as manganese(II) perchlorate, with a Schiff base ligand in a solvent like methanol. tandfonline.com The subsequent addition of a thiocyanate source, such as ammonium thiocyanate, facilitates the formation of the manganese(III) thiocyanate complex. tandfonline.com In some cases, the manganese(II) ion is oxidized to manganese(III) by atmospheric oxygen during the reaction. tandfonline.com
For instance, the synthesis of [Mn(salen)NCS], where salen is the tetradentate Schiff base N,N′-ethylenebis(salicylideneiminato), was achieved by reacting [Mn(salen)]ClO₄·2H₂O with KSCN. tandfonline.com This reaction yields a dimeric structure where two Mn(III) ions are bridged by phenoxo oxygen atoms. tandfonline.com Another approach involves the direct reaction of manganese(III) acetate (B1210297) with a ligand and thiocyanate source.
Microwave-Assisted Synthesis of Manganese Thiocyanate Complexes
Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating methods for the preparation of manganese thiocyanate complexes. researchgate.netijpsdronline.com This technique can significantly reduce reaction times and often leads to higher yields. researchgate.netijpsdronline.com
In a typical microwave-assisted synthesis, a mixture of a manganese salt (e.g., manganese nitrate), a Schiff base ligand, and potassium thiocyanate in a suitable solvent like methanol or ethanol (B145695) is subjected to microwave irradiation for a short period. researchgate.netijpsdronline.com For example, a pale brown Mn(II) complex was obtained in 71.8% yield after microwave irradiation for a few seconds. researchgate.netijpsdronline.com This method has been shown to be effective for synthesizing complexes with various Schiff base ligands. researchgate.netijpsdronline.commdpi.com The power and duration of the microwave irradiation can be optimized to achieve the best results. mdpi.com
Oxidative Coupling Reactions in the Synthesis of Organic Dithiocyanates Utilizing Manganese Species
Manganese(III) acetate is a key reagent in oxidative coupling reactions for the synthesis of organic dithiocyanates. vjs.ac.vnvjs.ac.vn This method involves the Mn(III)-induced reaction of alkenes, such as 1,1-diarylethenes, with potassium thiocyanate. vjs.ac.vnvjs.ac.vn The reaction is believed to proceed through the generation of a thiocyanate radical via oxidation by Mn(III). vjs.ac.vn This radical then adds to the alkene, leading to the formation of a 1,2-dithiocyanatoethane derivative. vjs.ac.vnvjs.ac.vn
This synthetic approach is notable for its high yields and short reaction times, making it a practical alternative to other methods. vjs.ac.vnvjs.ac.vn The reaction of 1,1-diarylethenes with potassium thiocyanate in the presence of manganese(III) acetate dihydrate provides a simple and efficient route to various dithiocyanate compounds. vjs.ac.vnvjs.ac.vn Manganese-mediated radical reactions can also be initiated by the oxidation of enolizable carbonyl compounds to α-oxoalkyl radicals, which can then react with unsaturated compounds. wikipedia.org
Synthesis of Heterometallic Manganese-Thiocyanate Systems
The synthesis of heterometallic systems containing manganese and other metals linked by thiocyanate bridges is an active area of research, driven by the interesting magnetic and structural properties of these compounds. These systems are often prepared by reacting a manganese thiocyanate source with a complex of another metal.
One approach involves the reaction of pre-synthesized manganese thiocyanate with a ligand and a salt of another metal. For instance, reacting manganese thiocyanate with 4-ethylpyridine (B106801) and salts of iron(II) or nickel(II) can lead to the formation of heterometallic coordination polymers. acs.org
A direct synthesis method has also been developed for creating heterometallic Mn/Cr molecular wheels. This involves the reaction of zerovalent manganese, Reinecke's salt (NH₄[Cr(NCS)₄(NH₃)₂]·H₂O), ammonium thiocyanate, and triethanolamine. nih.govpsu.edu Slow evaporation of the resulting solution yields crystals of the heterometallic complex, such as [Mn₃Cr₄(NCS)₆(Htea)₆]. nih.govpsu.edu The stoichiometry of the reactants is a critical factor in the successful formation of these wheel-like structures. psu.edu
Furthermore, bimetallic thiocyanate crystals, such as zinc manganese thiocyanate (ZMTC) and manganese mercury thiocyanate (MMTC), have been synthesized by slow evaporation from aqueous solutions containing the respective metal salts and a thiocyanate source. niscpr.res.inimeti.org These materials are of interest for their potential nonlinear optical properties. scielo.br
Structural Elucidation and Characterization Techniques
Single Crystal and Powder X-ray Diffraction (XRD) Studies
X-ray diffraction is a fundamental technique for determining the atomic and molecular structure of a crystal. In the study of manganese dithiocyanate, both single-crystal and powder XRD have been instrumental in identifying crystal systems, space groups, and detailed framework geometries.
The crystal structure of this compound and its derivatives varies significantly with the presence of other molecules such as water or organic ligands. For instance, the dihydrate, Mn(NCS)₂(H₂O)₂, crystallizes in the monoclinic space group P2₁/n. d-nb.infouni-kiel.de This structure contains two distinct manganese(II) cations, both situated on centers of inversion. d-nb.info Similarly, coordination polymers formed with ligands like 3-(aminomethyl)pyridine (B1677787), such as [Mn(NCS)₂(C₆H₈N₂)₂]n, also adopt a monoclinic system with the P2₁/n space group. iucr.org
Other complexes exhibit different crystal systems. The complex with 1,10-phenanthroline-5,6-dione (B1662461), [Mn(C₁₂H₆N₂O₂)₂(NCS)₂]₂, crystallizes in the monoclinic space group C2/c. asianpubs.org In contrast, isostructural compounds with nicotinamide, [M(NCS)₂(nia)₂(OH₂O)₂] (where M=Mn or Fe), belong to the triclinic P-1 space group. nih.gov The anhydrous form, Mn(NCS)₂, whose structure was determined from powder X-ray diffraction (XRPD) data, is closely related to its 4-picoline adducts. researchgate.netd-nb.info
Table 1: Crystal System and Space Group of Selected this compound Compounds
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| Mn(NCS)₂(H₂O)₂ | Monoclinic | P2₁/n | d-nb.infouni-kiel.de |
| [Mn(NCS)₂(C₆H₈N₂)₂]n | Monoclinic | P2₁/n | iucr.org |
| [Mn(C₁₂H₆N₂O₂)₂(NCS)₂]₂ | Monoclinic | C2/c | asianpubs.org |
| [Mn(NCS)₂(nia)₂(H₂O)₂] | Triclinic | P-1 | nih.gov |
| {MnII[PtIV(SCN)₆]}n | Triclinic | P-1 | rsc.org |
Detailed analysis of bond lengths and angles reveals the nature of the coordination environment around the manganese center. In the dihydrate Mn(NCS)₂(H₂O)₂, the Mn-S bond distances to the double bridging thiocyanate (B1210189) anions are 2.7237(3) Å, which is longer than the 2.6743(3) Å distance to the single bridging anions. d-nb.info In a tetranuclear Mn(II) complex, the Mn-NCS bond lengths are reported to be the shortest among the coordination bonds, ranging from 2.129(8) to 2.145(7) Å. units.it For the complex [Mn(C₁₂H₆N₂O₂)₂(NCS)₂]₂, the Mn-N bond lengths within the MnN₆ core vary from 2.117(3) Å to 2.364(2) Å. asianpubs.org
In complexes with bis(phosphine oxide) ligands, a variety of Mn-O and Mn-N bond lengths have been observed. For example, in one such complex, the Mn–N bond lengths to the thiocyanate ligands are 2.099(4) Å and 2.152(4) Å. researchgate.net The Mn–N–C angle is approximately 167.84°, which is consistent with N-coordination of the thiocyanate group. researchgate.net
Table 2: Selected Bond Lengths in this compound Complexes
| Compound | Bond | Length (Å) | Reference |
|---|---|---|---|
| Mn(NCS)₂(H₂O)₂ | Mn-S (double bridge) | 2.7237(3) | d-nb.info |
| Mn-S (single bridge) | 2.6743(3) | ||
| Tetranuclear Mn(II) complex | Mn-NCS | 2.129(8) - 2.145(7) | units.it |
| [Mn(C₁₂H₆N₂O₂)₂(NCS)₂]₂ | Mn-N | 2.117(3) - 2.364(2) | asianpubs.org |
| Mn(II) complex with bis(phosphine oxide) | Mn-N(NCS) | 2.099(4) | researchgate.net |
| Mn-N(NCS) | 2.152(4) |
The most prevalent coordination geometry for manganese in these complexes is octahedral. iucr.orgasianpubs.orgresearchgate.net In Mn(NCS)₂(H₂O)₂, both crystallographically independent Mn²⁺ cations feature slightly distorted octahedral coordination. d-nb.info One manganese center is coordinated by two nitrogen atoms from bridging thiocyanate anions and four oxygen atoms from water molecules (trans-MnN₂O₄). d-nb.info The second manganese center is coordinated by two nitrogen and four sulfur atoms from the thiocyanate ligands (MnN₂S₄). d-nb.info
While octahedral geometry is common, other coordination environments are observed. For example, the ionic complex [Mn(L₅)₃][Mn(NCS)₄] (where L₅ is a bis(phosphine oxide) ligand) contains a manganese cation in an octahedral environment and a second manganese center in a tetrahedral [Mn(NCS)₄]²⁻ anion. researchgate.net Distorted octahedral geometry is also reported for a Mn(III) complex where the thiocyanate ion coordinates through the nitrogen atom. tandfonline.com In some Schiff base complexes, Mn(III) can adopt a hexa-coordinate pseudo-octahedral geometry or even a five-coordinate arrangement. rsc.orgacs.orgnih.gov
This compound and its adducts can exist in different polymorphic forms and undergo structural transitions, often induced by temperature or changes in the chemical environment. acs.orgfigshare.com A notable example is the hydration and dehydration process of this compound. The tetrahydrate, Mn(NCS)₂(H₂O)₄, which forms from aqueous solutions, can be converted to the dihydrate, Mn(NCS)₂(H₂O)₂, by storage in a vacuum. d-nb.infouni-kiel.de This dihydrate, in turn, transforms back to the tetrahydrate in the presence of higher humidity. d-nb.infouni-kiel.deresearchgate.net
Thermal decomposition studies also reveal structural transitions. Complexes with 4-picoline, such as [Mn(NCS)₂(4-picoline)₄] and Mn(NCS)₂(4-picoline)₂(H₂O)₂, lose their co-ligands upon heating to form a polymeric chain compound, [Mn(NCS)₂(4-picoline)]n, before ultimately yielding anhydrous Mn(NCS)₂. researchgate.net Similarly, studies on complexes with 4-ethylpyridine (B106801) have identified several stable and metastable polymorphic modifications that can be obtained either from solution or through thermal decomposition. acs.orgfigshare.commit.edu
In the solid state, particularly in hydrates and adducts, hydrogen bonding and other non-covalent interactions play a crucial role in assembling individual molecules or polymeric chains into higher-dimensional supramolecular architectures. In the structure of Mn(NCS)₂(H₂O)₂, layers formed by coordinated manganese centers are linked by interlayer hydrogen bonds to create a three-dimensional network. d-nb.infouni-kiel.deresearchgate.net These layers are further stabilized by intralayer O-H···O and O-H···S hydrogen bonds. d-nb.infouni-kiel.de
In the coordination polymer [Mn(NCS)₂(C₆H₈N₂)₂]n, layers are connected into a 3D network via N-H···S hydrogen bonds. iucr.org For the complex [Mn(C₁₂H₆N₂O₂)₂(NCS)₂]₂, intermolecular C-H···O hydrogen bonds link adjacent mononuclear units, resulting in a 3D supramolecular framework. asianpubs.org The self-assembly of coordination molecules in [M(NCS)₂(nia)₂(OH₂O)₂] is also directed by an extensive network of hydrogen bonds, leading to a three-dimensional structure. nih.gov
Vibrational Spectroscopy (Fourier Transform Infrared (FTIR) and Raman Spectroscopy)
Vibrational spectroscopy, including FTIR and Raman techniques, is a powerful tool for probing the bonding modes of the thiocyanate ligand in manganese complexes. The thiocyanate ion (NCS⁻) has three fundamental vibrational modes: the C≡N stretching vibration (ν(CN)), the C-S stretching vibration (ν(CS)), and the N-C-S bending vibration (δ(NCS)). The frequencies of these modes are sensitive to whether the ligand is N-bonded (isothiocyanate), S-bonded (thiocyanate), or bridging between two metal centers. niscpr.res.in
For manganese, a relatively hard metal cation, coordination typically occurs through the nitrogen atom. wikipedia.org This N-bonding mode is characterized by a ν(CN) band generally appearing above 2050 cm⁻¹. iucr.org For instance, in the complex [Mn(NCS)₂(C₆H₈N₂)₂]n, the ν(CN) stretching vibration is observed at 2067 cm⁻¹, confirming the presence of terminally N-bonded thiocyanate anions. iucr.org Similarly, a Mn(III) complex exhibits its ν(CN) band at 2067 cm⁻¹. scispace.com In general, for N-bonded complexes, the ν(CS) is found in the 860-780 cm⁻¹ range, and the δ(NCS) is near 480 cm⁻¹. imeti.org
When the thiocyanate ligand acts as a bridge between two metal centers (μ-N,S), the vibrational spectrum becomes more complex. In bimetallic complexes, bridging thiocyanates are indicated by ν(CN) bands in the 2158-2140 cm⁻¹ region, ν(CS) between 800-780 cm⁻¹, and δ(NCS) in the 467-443 cm⁻¹ range. niscpr.res.in The presence of multiple bands in the bending region can also suggest different types of M-N bonds within the same structure. acs.org
Table 3: Typical Vibrational Frequencies (cm⁻¹) for Thiocyanate Coordination Modes
| Coordination Mode | ν(CN) | ν(CS) | δ(NCS) | Reference |
|---|---|---|---|---|
| N-bonded (Isothiocyanate) | > 2050 | 860 - 780 | ~480 | iucr.orgimeti.org |
| S-bonded (Thiocyanate) | ~2100 | 720 - 690 | ~420 | imeti.org |
| Bridging (μ-N,S) | 2140 - 2158 | 780 - 800 | 443 - 467 | niscpr.res.in |
Electronic Absorption Spectroscopy (UV-Vis)
Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides valuable information about the electronic structure of this compound complexes, including the geometry around the manganese(II) ion.
Manganese(II) is a d⁵ ion. In high-spin octahedral complexes, d-d electronic transitions are both spin-forbidden and Laporte-forbidden, resulting in very weak and often unobserved absorption bands. dicames.onlinenih.gov Consequently, the UV-Vis spectra of many manganese(II) thiocyanate complexes are dominated by more intense charge-transfer bands. dicames.online
These charge transfer bands can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT). researchgate.netlibretexts.org In manganese(II) thiocyanate complexes, intense bands observed in the UV region are often attributed to LMCT from the thiocyanate or other organic co-ligands to the manganese(II) center. scispace.com For example, in a series of M(NCS)₂ compounds, the intense transitions observed are assigned to LMCT from orbitals dominated by the thiocyanate ligand. scispace.com In some cases, weak d-d transitions can be observed, often as shoulders on the more intense charge-transfer bands. researchgate.net The low intensity of these bands is a characteristic feature of the d⁵ electronic configuration of Mn(II). libretexts.org
Although d-d transitions in high-spin manganese(II) complexes are weak, their analysis, when possible, can provide information about the ligand field splitting energy (10Dq or Δo) and other Racah parameters (B and C), which describe the interelectronic repulsion within the d-orbitals. However, due to the spin-forbidden nature of these transitions, the determination of ligand field parameters from UV-Vis spectra is often challenging for Mn(II) complexes. niscpr.res.in More advanced techniques, such as high-field EPR, are often employed to gain a more accurate understanding of the electronic structure and zero-field splitting parameters. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
While NMR spectroscopy is not directly used to observe the paramagnetic Mn(II) center in this compound, it is an indispensable tool for characterizing the organic co-ligands present in its complexes.
¹H and ¹³C NMR spectroscopy are routinely used to confirm the structure and purity of the organic ligands before and after complexation. pjmhsonline.com In diamagnetic complexes, such as those of zinc(II) or cadmium(II) which can serve as structural analogs, the chemical shifts of the ligand protons and carbons provide detailed information about the ligand's coordination to the metal center. scispace.com For paramagnetic manganese(II) complexes, the presence of the unpaired electrons on the metal center leads to significant broadening and shifting of the NMR signals of the coordinated ligand, often rendering the spectra complex and difficult to interpret directly. However, the disappearance or significant broadening of ligand signals upon coordination can indirectly confirm the binding of the ligand to the manganese ion. pjmhsonline.com For instance, in a study of mixed ligand complexes of adenine (B156593) and thiocyanate, the downfield shift of the C8-H proton signal of adenine upon complexation with diamagnetic Cd(II) and Zn(II) was used to infer the coordination mode, which is then extrapolated to the analogous manganese complex. scispace.com
Studies of Linkage Isomerism in Solution
The thiocyanate ion (SCN⁻) is an ambidentate ligand, meaning it can coordinate to a metal center through either the nitrogen atom (isothiocyanato, M-NCS) or the sulfur atom (thiocyanato, M-SCN). wikipedia.orguomustansiriyah.edu.iq The preferred bonding mode is often predicted by Hard and Soft Acid-Base (HSAB) theory. wikipedia.org Manganese(II) is considered a relatively hard acid and therefore tends to form N-bonded isothiocyanate complexes. wikipedia.org
In solution, while linkage isomerism is a known phenomenon for thiocyanate complexes with other metals, studies on manganese(II) complexes predominantly indicate the formation of the thermodynamically stable N-bonded isomer, [Mn(NCS)]. wikipedia.orguomustansiriyah.edu.iq For instance, the kinetic product of the reaction between [Co(NH₃)₅(H₂O)]³⁺ and thiocyanate is the S-bonded isomer, which then converts to the more stable N-bonded form. wikipedia.org However, for first-row transition metals like Mn(II), the isothiocyanate (N-bonded) form is generally favored. wikipedia.org The solvent can influence the bonding, but evidence for significant populations of the S-bonded [Mn(SCN)] isomer in solution is not prominent in the literature. uomustansiriyah.edu.iq
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying paramagnetic species like manganese(II) complexes. nih.govscielo.br The d⁵ electronic configuration of the Mn(II) ion makes it particularly suitable for EPR analysis, providing detailed information about its electronic structure and local environment. nih.govnih.gov
EPR studies, in conjunction with magnetic susceptibility measurements, consistently confirm that manganese(II) centers in thiocyanate complexes possess a high-spin electronic configuration (S = 5/2). nih.govniscpr.res.inrsc.org The magnetic moments for these complexes are typically around 5.86-5.96 B.M., which is characteristic of a high-spin d⁵ system with five unpaired electrons. niscpr.res.inrsc.org
The X-band EPR spectra of monomeric Mn(II) thiocyanate complexes are often characterized by a prominent six-line pattern centered around a g-value of approximately 2. scielo.brniscpr.res.in This sextet arises from the hyperfine coupling between the electron spin (S=5/2) and the nuclear spin of the ⁵⁵Mn isotope (I = 5/2, 100% natural abundance). nih.govniscpr.res.in The simplicity of this spectrum can sometimes indicate a highly symmetrical, near-cubic environment around the manganese ion. orientjchem.org In magnetically undiluted or polycrystalline samples, the hyperfine structure may collapse into a single broad signal due to exchange and dipolar interactions between adjacent paramagnetic centers. researchgate.net
EPR spectroscopy provides significant insights into the geometry and nature of the coordination sphere around the Mn(II) ion through the analysis of spin Hamiltonian parameters. nih.govacs.org These parameters include the g-value, the zero-field splitting (ZFS) parameters (D and E), and the hyperfine coupling constant (A).
Zero-Field Splitting (ZFS): The ZFS parameters, D (axial) and E (rhombic), describe the splitting of the spin states in the absence of an external magnetic field. Their values are highly sensitive to the symmetry of the ligand field. For a perfect octahedral or tetrahedral geometry, D and E are zero. Any distortion from this ideal symmetry results in non-zero ZFS parameters. nih.govnih.gov High-field, high-frequency EPR (HF-EPR) is particularly effective for accurately determining these parameters. nih.govacs.org For example, in the five-coordinated complex [Mn(terpy)(SCN)₂], the geometry is a distorted trigonal bipyramid, which is reflected in its significant ZFS values. nih.govacs.org
Hyperfine Coupling: The isotropic hyperfine coupling constant (Aiso) for ⁵⁵Mn provides information about the covalency of the metal-ligand bonds. nih.gov In a study of two Mn(II) complexes, Aiso values of 91.0 G and 94.1 G were reported. scielo.br The hyperfine coupling for Mn(II) in MntC and PsaA proteins (241 and 236 MHz, respectively) indicates a more covalent interaction compared to aqueous Mn(II) (~265 MHz). nih.gov
Coordination Geometry: By correlating the ZFS parameters with structural data, EPR can help elucidate the coordination geometry. For the series [Mn(terpy)(X)₂], where X is a halide or thiocyanate, the magnitude and sign of D, along with the rhombicity ratio (E/D), were directly linked to whether the geometry was better described as a distorted trigonal bipyramid or a square pyramid. nih.govacs.org
Table 1: Spin Hamiltonian Parameters for a Representative Mn(II) Thiocyanate Complex
| Complex | g-value | D (cm⁻¹) | E/D | Geometry Description | Reference |
|---|---|---|---|---|---|
| [Mn(terpy)(SCN)₂] | g_iso ≈ 2.00 | -1.00 | 0.17 | Distorted Trigonal Bipyramid | nih.govacs.org |
Thermal Analysis (Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), Differential Scanning Calorimetry (DSC))
Thermal analysis techniques are crucial for determining the thermal stability, decomposition mechanisms, and phase transitions of this compound and its various complexes. asu.edu These methods measure changes in mass (TGA) and heat flow (DTA/DSC) as a function of temperature. asu.eduntu.edu.sg
The thermal decomposition of manganese(II) thiocyanate complexes often occurs in multiple, well-defined steps.
Decomposition of Hydrates and Solvates: For hydrated or solvated complexes, the initial decomposition stage typically involves the loss of water or other solvent molecules. In the case of Mn(NCS)₂(H₂O)₄, thermoanalytical measurements show a complex behavior involving melting and dehydration. d-nb.info For the complex [Mn₂(C₄H₅N₂O₄)₂(NCS)₂(H₂O)₄]·4H₂O, a combined mass loss corresponding to all eight water molecules occurs between 30 and 140 °C. iucr.org Similarly, for Mn(NCS)₂(bpe)₂(H₂O)₂, the first step of thermal decomposition is the loss of two water molecules. znaturforsch.com
Decomposition of Organic Ligands: In complexes containing organic co-ligands, these are often lost after the solvent molecules. For instance, upon heating [Mn(NCS)₂(bpe)₂(H₂O)₂], the loss of water is followed by the removal of one bpe ligand before the final decomposition of the remaining [Mn(NCS)₂(bpe)] structure. znaturforsch.com In another example, [Mn(NCS)₂(3-amp)] (where 3-amp is 3-(aminomethyl)pyridine) begins to decompose around 500 K, which is associated with the removal of the 3-amp co-ligand. iucr.org
Decomposition of the Mn(NCS)₂ Core: The final stage is the decomposition of the anhydrous manganese thiocyanate framework. This process often leads to the formation of manganese sulfide (B99878) as the final solid product. iucr.org For the bimetallic precursor [Mn(H₂O)₆]₃[Cr(NCS)₆]₂/TiO₂, the decomposition of the coordinated thiocyanate ligands occurs in a step-wise manner with DTG peaks at 249.81 °C, 273.40 °C, and 481.71 °C. academie-sciences.fr
Table 2: Thermal Decomposition Data for Selected Manganese Thiocyanate Complexes
| Compound | Temperature Range (°C) | Event | Reference |
|---|---|---|---|
| Mn(NCS)₂(bpe)₂(H₂O)₂ | ~100-150 | Loss of 2 H₂O molecules | znaturforsch.com |
| ~150-250 | Loss of 1 bpe ligand | ||
| [Mn₂(C₄H₅N₂O₄)₂(NCS)₂(H₂O)₄]·4H₂O | 30-140 | Loss of 8 H₂O molecules | iucr.org |
| [Mn(NCS)₂(3-amp)] | ~227 (500 K) | Decomposition begins (loss of 3-amp) | iucr.org |
| [Mn(phen)₂(NCS)₂] | ~200-350 | Loss of 1 phenanthroline and SCN⁻ decomposition | akjournals.com |
Differential Scanning Calorimetry (DSC) and related techniques are instrumental in identifying phase transitions such as melting, crystallization, and changes in crystal structure. asu.edu The hydrates of manganese thiocyanate exhibit particularly interesting thermal behavior.
The tetrahydrate, Mn(NCS)₂(H₂O)₄, shows a more complex thermal profile than a simple dehydration. d-nb.info It melts at approximately 46 °C. d-nb.info Upon cooling, a hysteresis is sometimes observed, and the dihydrate, Mn(NCS)₂(H₂O)₂, may form. d-nb.info Storing the tetrahydrate under vacuum at room temperature also leads to the formation of the dihydrate before the anhydrous compound is obtained. d-nb.info
Isothermal water sorption measurements have confirmed this behavior, showing that at low humidity, the dihydrate is the stable form, which transforms into the tetrahydrate at higher humidity levels. d-nb.info This reversible water sorption and the existence of multiple stable hydrate (B1144303) phases highlight the dynamic interaction between the manganese thiocyanate framework and water.
Table 3: Phase Transitions in Manganese Thiocyanate Hydrates
| Compound/Process | Temperature/Condition | Observed Transition | Reference |
|---|---|---|---|
| Mn(NCS)₂(H₂O)₄ | ~46 °C | Melting | d-nb.info |
| Mn(NCS)₂(H₂O)₄ → Mn(NCS)₂(H₂O)₂ | Room Temp, Vacuum | Dehydration | d-nb.info |
| Mn(NCS)₂(H₂O)₂ ↔ Mn(NCS)₂(H₂O)₄ | Varying Humidity | Reversible Water Sorption | d-nb.info |
Coordination Chemistry and Structural Diversity
Ligand Coordination Modes of Thiocyanate (B1210189)
The thiocyanate ion (SCN⁻) is a classic example of an ambidentate ligand, capable of coordinating to a metal center through either the nitrogen atom (isothiocyanato), the sulfur atom (thiocyanato), or by bridging two or more metal centers. In manganese dithiocyanate chemistry, several coordination modes have been identified, each contributing to the structural diversity observed in these compounds.
Terminal Coordination: The most common coordination mode is terminal N-bonding, where the thiocyanate ligand coordinates to a single manganese(II) ion through its nitrogen atom. This is observed in numerous mononuclear and polynuclear complexes. researchgate.netiucr.orgiucr.org For instance, in the discrete complex [Mn(NCS)₂(C₆H₇N)₄], the manganese cation is octahedrally coordinated by two terminally N-bonded thiocyanate anions and four 3-methylpyridine (B133936) ligands. iucr.org Infrared spectroscopy is a useful tool to distinguish between coordination modes, with the C-N stretching vibration for terminal N-bonded thiocyanate typically appearing in a specific region of the spectrum. researchgate.net
μ-1,3-Bridging: The thiocyanate ligand frequently acts as a bridge between two manganese centers, utilizing both its nitrogen and sulfur atoms for coordination. This end-to-end bridging, denoted as μ-1,3-bridging, is a key factor in the formation of polymeric structures. researchgate.net In these arrangements, the manganese ions are linked into chains or layers. researchgate.netd-nb.infouni-kiel.de For example, in the compound [Mn(NCS)₂(4-picoline)₂]n, the metal cations are linked by pairs of μ-1,3-bridging thiocyanate anions into corrugated chains. researchgate.net Similarly, in the hydrate (B1144303) Mn(NCS)₂(H₂O)₂, Mn²⁺ cations are linked by pairs of μ-1,3-bridging thiocyanate anions to form chains. d-nb.info
μ-1,3,3-Bridging: A rarer and more complex bridging mode is the μ-1,3,3 (N,S,S) coordination. In this arrangement, the thiocyanate ligand coordinates to one manganese ion through its nitrogen atom and to two other manganese ions through its sulfur atom. This mode of coordination can lead to the formation of intricate, higher-dimensional networks. A notable example is found in the compound [Mn(NCS)₂(4-picoline)]n, which exhibits a unique chain topology where the metal cations are linked by these μ-1,3,3 coordinating anionic ligands. researchgate.net
| Coordination Mode | Description | Example Compound |
| Terminal (N-bonded) | Thiocyanate ligand binds to a single Mn(II) ion through the nitrogen atom. | [Mn(NCS)₂(C₆H₇N)₄] iucr.org |
| μ-1,3-Bridging | Thiocyanate ligand bridges two Mn(II) ions, coordinating through both N and S atoms. | [Mn(NCS)₂(4-picoline)₂]n researchgate.net |
| μ-1,3,3-Bridging | Thiocyanate ligand bridges three Mn(II) ions, coordinating through one N and two S atoms. | [Mn(NCS)₂(4-picoline)]n researchgate.net |
Influence of Ancillary Ligands on Coordination Number and Geometry
The coordination number of manganese(II) in these complexes is most commonly six, resulting in an octahedral geometry. researchgate.net However, five- and seven-coordinate manganese(II) complexes, though less common, have also been observed, with their formation being dependent on the specific ancillary ligands used. researchgate.net
Pyridine-based ligands are frequently employed as ancillary ligands in manganese thiocyanate chemistry. researchgate.netresearchgate.net The steric and electronic properties of these ligands can direct the assembly of different structures. For instance, the reaction of Mn(NCS)₂ with 4-picoline (4-methylpyridine) can yield discrete mononuclear complexes like [Mn(NCS)₂(4-picoline)₄] or one-dimensional chains like [Mn(NCS)₂(4-picoline)₂]n, depending on the reaction conditions and stoichiometry. researchgate.netresearchgate.net The use of different pyridine (B92270) derivatives can lead to variations in the crystal packing and the formation of supramolecular architectures through non-covalent interactions like hydrogen bonding and π-π stacking. researchgate.net
Solvent molecules, such as water, methanol (B129727), or acetonitrile (B52724), can also act as ancillary ligands, directly coordinating to the manganese(II) center and influencing the structure. d-nb.infounits.itnih.gov For example, in the presence of water, manganese thiocyanate can form hydrates like Mn(NCS)₂(H₂O)₂ and Mn(NCS)₂(H₂O)₄, where water molecules complete the octahedral coordination sphere of the manganese ion. d-nb.info The choice of solvent can even dictate the nuclearity of the resulting complex, with different solvents favoring the formation of mononuclear, dinuclear, or polynuclear species from the same set of reactants. units.it In the case of Mn(NCS)₂(NCMe)₂, the acetonitrile ancillary ligands lead to a two-dimensional layered structure. nih.govacs.org
| Ancillary Ligand Type | Example Ligand(s) | Observed Effect on Structure | Example Compound(s) |
| Pyridine-based | 3-methylpyridine, 4-picoline | Formation of discrete mononuclear complexes or 1D chains. | [Mn(NCS)₂(C₆H₇N)₄] iucr.org, [Mn(NCS)₂(4-picoline)₂]n researchgate.net |
| Solvent Molecules | Water (H₂O), Acetonitrile (NCMe) | Formation of hydrates with specific stoichiometries or layered polymeric structures. | Mn(NCS)₂(H₂O)₂ d-nb.info, Mn(NCS)₂(NCMe)₂ nih.govacs.org |
| Other N-donor ligands | Imidazole, 3-aminomethylpyridine | Formation of 1D chains or layered structures, often with extensive hydrogen bonding. | Mn(NCS)₂(Him)₂ tandfonline.com, [Mn(NCS)₂(C₆H₈N₂)₂]n researchgate.net |
Formation of Discrete Mononuclear and Dinuclear Manganese-Thiocyanate Complexes
Under specific reaction conditions, typically in the presence of an excess of monodentate ancillary ligands, the polymerization of manganese thiocyanate can be prevented, leading to the formation of discrete molecular complexes. These can be either mononuclear, containing a single manganese center, or dinuclear, with two manganese ions bridged by ligands.
Mononuclear complexes generally adopt the formula [Mn(NCS)₂(L)₄] or [Mn(NCS)₂L₂], where L is a monodentate ancillary ligand. iucr.orgacs.org In these complexes, the manganese(II) ion is typically in an octahedral coordination environment. For example, the reaction of Mn(NCS)₂ with 3-methylpyridine yields the mononuclear complex [Mn(NCS)₂(C₆H₇N)₄], where the manganese center is coordinated to two N-bonded thiocyanate ions and four 3-methylpyridine molecules. iucr.org Similarly, mononuclear complexes with Schiff base ligands have been synthesized, such as [Mn(HL)(NCS)(Cl)(CH₃OH)], where the manganese ion exhibits a distorted octahedral geometry. inorgchemres.org Another example is trans-Bis(isothiocyanato-κN)bis(methanol-κO)bis[2,4,6-tri(4-pyridyl)-1,3,5-triazine-κN]manganese(II), which contains a centrosymmetric octahedral Mn(II) center. researchgate.net
Dinuclear complexes feature two manganese centers linked by bridging ligands. The bridging can occur through the thiocyanate ions themselves or through ancillary ligands. For instance, dinuclear manganese(II) complexes with hydrazone-based ligands have been reported where two manganese ions are connected by two bridging dicyanamide (B8802431) ligands in a symmetric end-to-end fashion. tandfonline.com In another example, two manganese atoms are connected via centrosymmetrically related μ-O-bridged carboxylate anions, forming a rhomboidal Mn₂O₂ unit. iucr.org Dinuclear Mn(III) complexes with Schiff base ligands and bridging thiocyanate have also been synthesized, such as [Mn₂L₂(NCS)₂]. nih.gov
| Complex Type | General Formula/Description | Example Compound |
| Mononuclear | [Mn(NCS)₂(L)₄] or [Mn(NCS)₂L₂] where L is a monodentate ligand. | [Mn(NCS)₂(C₆H₇N)₄] iucr.org |
| Mononuclear | Mn(II) with a Schiff base and thiocyanate ligand. | [Mn(HL)(NCS)(Cl)(CH₃OH)] inorgchemres.org |
| Dinuclear | Two Mn(II) centers bridged by ancillary ligands (e.g., dicyanamide). | [Mn(L)(μ₁.₅-dca)(CH₃OH)]₂ tandfonline.com |
| Dinuclear | Two Mn atoms bridged by carboxylate groups. | [Mn₂(C₄H₅N₂O₄)₂(NCS)₂(H₂O)₄]·4H₂O iucr.org |
| Dinuclear | Two Mn(III) centers with Schiff base and bridging thiocyanate ligands. | [Mn₂L₂(NCS)₂] nih.gov |
Construction of One-, Two-, and Three-Dimensional Polymeric Architectures
The ability of the thiocyanate ligand to bridge manganese(II) centers, often in concert with bridging ancillary ligands, facilitates the construction of extended polymeric architectures with dimensionalities ranging from one to three.
One-dimensional (1D) or chain structures are a common motif in the coordination chemistry of this compound. These are typically formed when manganese(II) ions are linked by double μ-1,3-thiocyanate bridges. researchgate.net For example, in the compound [Mn(NCS)₂(4-picoline)₂]n, the manganese cations are linked by pairs of μ-1,3-bridging thiocyanate anions into corrugated chains. researchgate.netresearchgate.net Similarly, Mn(NCS)₂(Him)₂ (where Him is imidazole) consists of one-dimensional polymeric chains with metal ions bridged by two end-to-end thiocyanate groups. tandfonline.com The use of bridging co-ligands can also lead to the formation of chain structures. iucr.org In the bimetallic compound [Cu(en)₂Mn(NCS)₄(H₂O)₂]n, alternating Mn(II) and Cu(II) ions are bridged by NCS ligands to form one-dimensional chains. cdnsciencepub.com
Two-dimensional (2D) or layered structures arise when one-dimensional chains are further interconnected. This can occur through additional bridging by thiocyanate ions or by bridging ancillary ligands. In the compound Mn(NCS)₂(NCMe)₂, the structure is best described as Mn(II)(μN,N-NCS)(μN,S-NCS)(NCMe)₂, where the μN,S-NCS bridges provide the connectivity to form a 2D network. nih.govacs.org In another example, [Mn(NCS)₂(C₆H₈N₂)₂]n, the 3-(aminomethyl)pyridine (B1677787) co-ligands connect the Mn(II) cations into layers. researchgate.netiucr.org The formation of layered structures can also be driven by hydrogen bonding interactions between adjacent chains. tandfonline.com
The extension of coordination bonds in all three dimensions leads to the formation of three-dimensional (3D) networks. These structures often result from a combination of different bridging modes of the thiocyanate ligand and/or the use of polydentate bridging ancillary ligands. For instance, in the hydrate Mn(NCS)₂(H₂O)₂, layers formed by bridging thiocyanate and water molecules are further linked by interlayer hydrogen bonds into a 3D network. d-nb.infouni-kiel.de In another case, layers of [Mn(NCS)₂(C₆H₈N₂)₂]n are connected into a three-dimensional network by strong intermolecular N—H···S hydrogen bonds. researchgate.netiucr.org The reaction of Mn(NCS)₂ with certain isomer ligands can also produce 3D supramolecular networks through π-π stacking interactions between adjacent 1D chains.
Linkage Isomerism of Thiocyanate in Manganese Complexes (N-bonded vs. S-bonded)
The thiocyanate ion (SCN⁻) is an ambidentate ligand, capable of coordinating to a metal center through either the nitrogen atom (isothiocyanate, M-NCS) or the sulfur atom (thiocyanate, M-SCN). uni-kiel.denih.gov The preferred coordination mode in manganese complexes is primarily dictated by the Hard and Soft Acids and Bases (HSAB) principle. Manganese(II), being a borderline hard acid, generally favors coordination with the harder nitrogen donor atom of the thiocyanate ligand. nih.gov This preference leads to the formation of N-bonded isothiocyanate complexes.
In these isothiocyanate complexes, the Mn-N-C linkage is typically linear or nearly linear. researchgate.net Spectroscopic techniques, particularly infrared (IR) spectroscopy, are instrumental in distinguishing between the linkage isomers. The C-N stretching vibration (ν(CN)) is a key diagnostic tool. For N-bonded thiocyanate ligands, this stretching frequency is generally observed in the range of 2000–2080 cm⁻¹. researchgate.netacs.org
While N-bonding is predominant, S-bonding in manganese thiocyanate complexes can occur, particularly in bridging situations or when steric hindrance from other bulky ligands influences the coordination. uni-kiel.deresearchgate.net In the compound Mn(NCS)₂(H₂O)₂, for instance, one of the crystallographically independent Mn²⁺ cations is coordinated by two nitrogen atoms and four sulfur atoms from the thiocyanate ligands, demonstrating both N- and S-bonding within the same structure. uni-kiel.de In S-bonded complexes, the M-S-C bond angle is typically bent. researchgate.net
The following table summarizes the key characteristics of N-bonded and S-bonded thiocyanate in manganese complexes.
Table 1: Comparison of N-bonded and S-bonded Thiocyanate in Manganese Complexes
| Feature | N-bonded (Isothiocyanate) | S-bonded (Thiocyanate) |
| Coordination Atom | Nitrogen | Sulfur |
| Typical Mn(II) Preference | Preferred (Harder donor) | Less common |
| Bond Angle (M-X-C) | ~180° (linear) researchgate.net | Bent |
| IR ν(CN) Stretch (cm⁻¹) | ~2000-2080 researchgate.netacs.org | >2100 researchgate.net |
| Example Compound | [Mn(NCS)₂(C₆H₈N₂)₂]n nih.gov | Mn(NCS)₂(H₂O)₂ uni-kiel.de |
Mixed-Valence Manganese-Thiocyanate Systems
Manganese is well-known for its ability to exist in multiple oxidation states, leading to the formation of mixed-valence complexes. In the context of thiocyanate coordination chemistry, systems containing both Mn(II) and Mn(III) have been synthesized and structurally characterized. These mixed-valence compounds often exhibit interesting magnetic and electronic properties.
A notable example is the mixed-valent chain coordination polymer, [MnIIMnIII(L₂)₃(NCS)₅]n, where L₂ is 1,2-bis(diphenylphosphinyl)ethane. researchgate.net In this compound, the manganese centers are linked by the phosphine (B1218219) oxide ligands and also feature coordinated thiocyanate ions. The presence of both Mn(II) and Mn(III) ions within the same molecular framework gives rise to complex electronic structures and potential for intramolecular electron transfer.
The synthesis of such complexes often involves the in-situ oxidation of a Mn(II) precursor in the presence of the appropriate ligands. The thiocyanate ligand can play a crucial role in stabilizing the resulting mixed-valence assembly. The coordination environment of the manganese ions in different oxidation states will vary to accommodate their respective electronic requirements. For instance, Mn(III) (a d⁴ ion) often displays Jahn-Teller distortion in its coordination geometry.
Detailed structural analysis of these mixed-valence systems provides insights into the distribution of the different oxidation states and the nature of the bridging ligands that mediate the interaction between the metal centers.
Table 2: Research Findings on Mixed-Valence Manganese-Thiocyanate Systems
| Compound | Mn Oxidation States | Key Structural Features | Research Findings |
| [MnIIMnIII(L₂)₃(NCS)₅]n researchgate.net | Mn(II), Mn(III) | Chain coordination polymer with bis(phosphine oxide) and thiocyanate ligands. | The reaction of Mn(NCS)₂ with the ligand L₂ (1,2-bis(diphenylphosphinyl)ethane) leads to the formation of this mixed-valent polymer. researchgate.net |
| [Mn(L)(NCS)(H₂O)] acs.org | Mn(III) | Mononuclear complex with a Schiff-base ligand and a thiocyanate ion. | Formed from the reaction of a manganese salt with a Schiff-base ligand and thiocyanate, resulting in air oxidation of Mn(II) to Mn(III). acs.org |
| [Mn₂(L)₂(NCS)₂] researchgate.net | Mn(III) | Dinuclear complex with a Schiff-base ligand and bridging thiocyanate ions. | Features a µ₁,₃ bridging thiocyanate anion linking two Mn(III) centers. researchgate.net |
Electronic Structure and Magnetic Properties
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), have proven to be invaluable tools for elucidating the electronic structure and predicting the properties of manganese dithiocyanate and its derivatives.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully employed for the geometry optimization of manganese(II) complexes, providing insights into their molecular structure. For instance, in studies of manganese(II) complexes with ligands derived from 2,2′-bipyridine-1,1′-dioxide, DFT calculations, starting from experimental X-ray diffraction data, have been used to optimize the geometry of the complex cation. mdpi.com The sextet multiplicity is typically considered for these calculations, reflecting the high-spin d5 electronic configuration of the Mn(II) center. mdpi.com The root-mean-square-deviation (RMSD) between the optimized and experimental structures is often low, indicating a good agreement. mdpi.com Such calculations provide optimized bond lengths and angles, for example, Mn-O bond lengths in the range of 2.118–2.158 Å have been computed. mdpi.com The spin density plot from these calculations confirms that the unpaired electrons are primarily localized on the metal center. mdpi.com
Full geometry optimization of manganese(II) complexes has also been performed using the B3LYP level of theory. ias.ac.in These calculations yield bond distances and angles that are in good agreement with experimental data, with maximal deviations for Mn-N bonds being in the range of 0.04-0.05 Å. ias.ac.in DFT has also been used to study the electronic properties of donor-bridge-acceptor molecular systems, proving its validity in calculating HOMO and LUMO energies and optimizing the geometry of organic molecular systems. inpressco.com In the context of lithium manganese oxides, DFT calculations have been used to optimize atomic structures under the constraint of fixed lattice vectors from experimental data to determine the ground-state magnetic order. aps.org
Computational methods are also employed to predict spectroscopic parameters, which can then be compared with experimental results. For manganese(II) complexes, time-dependent DFT (TD-DFT) calculations are used to simulate electronic absorption spectra and elucidate the nature of electronic transitions. mdpi.com These calculations can confirm the metal-to-ligand charge transfer (MLCT) nature of observed absorptions by analyzing the hole and electron distributions associated with spin-allowed transitions. mdpi.com
Furthermore, DFT has been utilized to predict electric and magnetic hyperfine parameters in 57Fe Mössbauer spectra, demonstrating its utility across different spectroscopic techniques. acs.org In the study of manganese(III) complexes, DFT has been used to calculate zero-field splitting (ZFS) parameters, which are crucial for understanding their magnetic anisotropy. researchgate.net While DFT methods have shown success in predicting ZFS values for some Mn(II) complexes, their accuracy can be limited in certain cases. researchgate.net Nevertheless, theoretical models based on DFT can be used to investigate the different contributions to the ZFS tensor and understand experimental trends. researchgate.net
Magnetic Susceptibility Measurements
Magnetic susceptibility measurements are a cornerstone of characterizing the magnetic properties of materials like this compound. These experiments provide critical data on the strength and nature of magnetic interactions within the compound.
The temperature dependence of the magnetic susceptibility of this compound and related compounds is often analyzed using the Curie-Weiss law. This analysis provides the Weiss constant (θ), which gives an indication of the net magnetic interactions. For Mn(NCS)₂, a significant negative Weiss constant of -115 K has been reported, indicating strong net antiferromagnetic interactions. scispace.comnih.govarxiv.orgfigshare.comosti.gov This is in contrast to Ni(NCS)₂, which exhibits a positive Weiss constant, suggesting net ferromagnetic interactions. scispace.comnih.govarxiv.orgfigshare.comosti.gov The strong antiferromagnetic coupling in Mn(NCS)₂ is attributed to more diffuse 3d orbitals, increased orbital overlap, and a greater number of unpaired t2g electrons compared to later transition metals. nih.govfigshare.comosti.gov
In related manganese thiocyanate (B1210189) complexes, such as those with alcohol ligands, Weiss constants have also been determined. For example, Mn(SCN)₂(CH₃OH)₂ has a Weiss constant of -22.4 K. researchgate.net For CsMn(NCS)₃, a Curie-Weiss fit of the inverse susceptibility between 100 K and 300 K gives a θCW of -33.6(2) K. rsc.org
| Compound | Weiss Constant (θ) (K) | Reference |
|---|---|---|
| Mn(NCS)₂ | -115 | nih.gov, figshare.com, osti.gov |
| Mn(SCN)₂(CH₃OH)₂ | -22.4 | researchgate.net |
| CsMn(NCS)₃ | -33.6(2) | rsc.org |
| Ni(NCS)₂ | 29 | nih.gov, figshare.com, osti.gov |
The magnetic properties of this compound are governed by superexchange interactions mediated by the thiocyanate ligands. In Mn(NCS)₂, the interactions are predominantly antiferromagnetic, leading to an antiferromagnetic commensurate ground state. scispace.comnih.govfigshare.com This is a common feature in many manganese(II) thiocyanate systems. The strength of these interactions can be influenced by the specific structure and the presence of other ligands.
In some manganese thiocyanate complexes, both ferromagnetic and antiferromagnetic interactions can coexist. For instance, in a two-dimensional manganese(II) azide (B81097) compound with ethyl isonicotinate, ferromagnetic dimeric entities are linked antiferromagnetically. capes.gov.br While not a thiocyanate, this illustrates the potential for complex magnetic behavior in related systems. The magnetic susceptibility of certain manganese(II) complexes with pyridine-derivative ligands revealed paramagnetic behavior with weak ferromagnetic interactions in some cases and weak antiferromagnetic interactions in others. researchgate.net In the case of Mn(SCN)₂(ROH)₂ compounds, weak ferromagnetism has been observed below the ordering temperature for the methanol (B129727) and ethanol (B145695) systems. researchgate.net
Zero-field splitting (ZFS) refers to the splitting of spin states in the absence of an external magnetic field, which arises from the interaction of the electron spin with the local crystal field. In high-spin manganese(II) complexes (S = 5/2), ZFS can have a significant effect on the magnetic properties, particularly at low temperatures.
In some manganese(III) Schiff base complexes containing thiocyanate, the low-temperature magnetic behavior is influenced by single-ion zero-field splitting. researchgate.net For a bimetallic compound, [Cu(en)₂Mn(NCS)₄(H₂O)₂]n, the decrease in the product of molar magnetic susceptibility and temperature (χmT) at low temperatures is attributed to a dominant zero-field splitting of the single Mn(II) ions, superimposed with a weak antiferromagnetic interaction. cdnsciencepub.com The anisotropy observed in the paramagnetic regime of Mn(SCN)₂(CH₃OH)₂ suggests the presence of a rather strong single-ion anisotropy of the form D[S_z^2 - S(S+1)/3], with a D/k value of 0.29(2) K. aps.org
The magnitude of the ZFS parameter, D, is sensitive to the coordination geometry and the nature of the coordinating ligands. For instance, in a series of dihalide mononuclear Mn(II) complexes, the value of D was found to be highly dependent on the halide ion. researchgate.net
Reactivity and Reaction Mechanisms
High-Temperature Reactivity and Decomposition Studies
While specific thermogravimetric analysis (TGA) data for pure manganese(II) dithiocyanate is not extensively detailed in the cited literature, the high-temperature behavior of analogous and related compounds provides a strong basis for understanding its likely decomposition pathway. Thermal decomposition studies on various manganese salts and thiocyanate (B1210189) compounds indicate that Mn(SCN)₂ would likely undergo decomposition at elevated temperatures to form manganese oxides, releasing volatile sulfur and nitrogen-containing species.
For instance, thermal analysis of manganese(II) sulfate (B86663) monohydrate (MnSO₄·H₂O) shows that after an initial dehydration step, the anhydrous salt begins to decompose at approximately 625°C under an air atmosphere. The decomposition is kinetically slow and proceeds through the formation of various manganese oxides, ultimately yielding bixbyite (Mn₂O₃) at temperatures above 625°C and hausmannite (Mn₃O₄) at temperatures exceeding 850°C. Similarly, the thermal decomposition of manganese dioxide (MnO₂) also proceeds via the formation of Mn₂O₃ and then Mn₃O₄ at successively higher temperatures.
Thermoanalytical studies on hydrated metal thiocyanates, such as Mg(SCN)₂·4H₂O, show that decomposition begins after the loss of water of hydration. The decomposition of cadmium manganese thiocyanate, CdMn(SCN)₄, has also been noted to occur at a specific temperature range, indicating the thermal instability of the thiocyanate ligand at higher temperatures.
Based on these related studies, a plausible decomposition pathway for manganese dithiocyanate upon heating in an oxidizing atmosphere (like air) would involve the following general stages:
Initial Decomposition: The Mn(SCN)₂ structure breaks down, with the oxidation of the thiocyanate ligands.
Formation of Intermediate Oxides: Manganese(II) is oxidized, likely forming Mn₂O₃ as a primary oxide product.
Further Reduction at Higher Temperatures: With increasing temperature, Mn₂O₃ would likely be reduced to the more stable Mn₃O₄.
The gaseous byproducts would be expected to include sulfur oxides (SO₂) and nitrogen oxides (NOₓ) or elemental nitrogen (N₂).
| Compound | Decomposition Temperature Range (°C) | Solid Products | Reference Context |
|---|---|---|---|
| MnSO₄ | > 625 | Mn₂O₃ | Decomposition in air |
| MnSO₄ | > 850 | Mn₃O₄ | Decomposition in air |
| γ-MnO₂ | ~200 - 400 | Loss of hydroxyl groups | Decomposition of hydrated oxide |
| α- and β-MnO₂ | ~500 - 600 | Mn₂O₃ | Decomposition of nanorods |
Solvent Effects on Coordination and Reactivity
The solvent environment plays a critical role in determining the coordination geometry and nuclearity (the number of metal centers in a complex) of this compound, which in turn dictates its reactivity. The thiocyanate ion (SCN⁻) is an ambidentate ligand, meaning it can coordinate to the manganese(II) center through either the nitrogen atom (isothiocyanato), the sulfur atom (thiocyanato), or bridge between two metal centers (μ-thiocyanato). The choice of solvent can influence which of these binding modes is preferred.
In solvents like methanol (B129727), manganese(II) can form mononuclear complexes where the solvent molecules themselves coordinate to the metal center. For example, in the synthesis of [Mn(HL)(NCS)(Cl)(CH₃OH)], methanol acts as a co-ligand, completing the octahedral coordination sphere of the Mn(II) ion.
The electronic properties of the solvent and the presence of other ligands also influence the bonding mode of the thiocyanate ligand. The distribution of electronic charge on the N and S atoms of the thiocyanate ion makes the coordination sensitive to the hardness or softness of the metal center and the polarity of the solvent. Generally, manganese(II), being a relatively hard Lewis acid, tends to favor coordination through the harder nitrogen atom (isothiocyanato linkage). However, bridging is also common, leading to polymeric structures.
| Reactants/Conditions | Solvent | Resulting Structure | Key Observation |
|---|---|---|---|
| MnCl₂·4H₂O + HL + KSCN | Methanol | Mononuclear complex: [Mn(HL)(NCS)(Cl)(CH₃OH)] | Methanol acts as a co-ligand in an octahedral geometry. |
| Mn(NCS)₂(OCMe₂)₂ | Acetonitrile (B52724) | Two-dimensional (2-D) extended structure | Solvent choice directs the dimensionality of the coordination polymer. researchgate.net |
| General Mn(II) salts + Thiocyanate | Various | N-bonded or Bridged Thiocyanate | Mn(II) typically favors N-coordination, but bridging is common. niscpr.res.in |
Photoreactivity and Luminescence Quenching Mechanisms
Manganese(II) complexes are known for their luminescent properties, which typically arise from the spin-forbidden ⁴T₁ → ⁶A₁ d-d transition of the high-spin d⁵ Mn(II) ion. This emission is highly sensitive to the coordination environment of the manganese center. While specific studies on pure this compound are limited, research on various Mn(II) and other manganese oxidation state complexes provides a framework for understanding its potential photoreactivity.
The luminescence of Mn(II) complexes can be quenched by various mechanisms. One significant quenching pathway involves interaction with molecular oxygen (O₂). This process is often attributed to an energy transfer from the excited state of the manganese complex (the ⁴T₁ state) to the ground state of dioxygen (³Σg⁻), promoting it to a more reactive singlet oxygen state (¹Σg⁺ or ¹Δg). researchgate.netepa.gov This energy transfer deactivates the luminescent state of the manganese complex, thus quenching the emission. This process can also lead to photo-oxidation, where the sensitized singlet oxygen reacts with other species or the complex itself. For example, the quenching of luminescence in some Mn(II) complexes by O₂ is responsible for the photogeneration of Mn(III) species. researchgate.net
The decay time of Mn(II) luminescence can be significantly shortened by concentration quenching, where interactions between neighboring Mn²⁺ ions in a crystal lattice provide a non-radiative decay pathway. researchgate.net
While Mn(II) complexes are known for luminescence, higher oxidation states of manganese can exhibit potent photoreactivity. For instance, certain manganese(IV) complexes can be excited by near-infrared (NIR) light to produce a luminescent ligand-to-metal charge transfer (LMCT) excited state. researchgate.netnih.govchemrxiv.org This excited state is a powerful oxidant capable of oxidizing substrates through electron transfer. researchgate.netnih.govchemrxiv.org This dual-state reactivity, involving different excited states, allows for the oxidation of a wide range of substrates. researchgate.netchemrxiv.org Although the dithiocyanate ligand is not involved in these specific examples, they illustrate the potential for manganese complexes to act as photocatalysts, a property that could be explored in this compound systems.
| Manganese Complex Type | Phenomenon | Mechanism | Outcome |
|---|---|---|---|
| Luminescent Mn(II) Complexes | Luminescence | ⁴T₁ → ⁶A₁ d-d transition | Emission of light (typically orange/red). researchgate.net |
| Luminescent Mn(II) Complexes | Quenching by O₂ | Energy transfer from Mn(II) ⁴T₁ state to O₂ | Formation of singlet oxygen; potential photogeneration of Mn(III). researchgate.netepa.gov |
| Mn(IV) Complexes | Photoreactivity | Excitation to Ligand-to-Metal Charge Transfer (LMCT) states | Oxidation of organic substrates. researchgate.netnih.govchemrxiv.org |
| Mn(II) Halide Complexes | Dual Emission | Ligand-centered fluorescence and metal-centered phosphorescence | Emission at two different wavelengths. nih.gov |
Advanced Materials Science Applications
Nonlinear Optical (NLO) Materials and Second Harmonic Generation (SHG)
The search for high-performance nonlinear optical (NLO) materials is a driving force in the development of technologies for optical data storage, signal processing, and optical switching. Metal-organic coordination compounds, which merge the advantages of both inorganic and organic materials, are of particular interest. Manganese-thiocyanate complexes have been identified as promising candidates for NLO applications, particularly for their ability to generate second harmonics.
The synthesis of NLO-active crystals based on manganese thiocyanate (B1210189) typically involves the slow evaporation solution growth technique. This method allows for the controlled, gradual formation of large, high-quality single crystals necessary for optical applications. Researchers have successfully synthesized and grown several bimetallic and organic-inorganic hybrid manganese-thiocyanate crystals.
A common approach is to use water or a mixed solvent system at room temperature. For instance, single crystals of cadmium manganese thiocyanate (CMTC) and zinc manganese thiocyanate (ZMTC) have been grown from aqueous solutions. researchgate.netnih.gov In the case of ZMTC, high-quality single crystals were harvested over a period of two months using this slow evaporation method. nih.gov Similarly, manganese mercury thiocyanate glycol monomethyl ether (MMTG) crystals were grown from a mixture of glycol monomethyl ether and water, yielding crystals with dimensions up to 14x7x3 mm³ in about 50-55 days. researchgate.net
A more advanced technique involves a temperature-lowering method from aqueous solutions, which has been used to grow inch-sized single crystals of manganese mercury thiocyanate-bis(acetamide) (MMTA), with dimensions reaching 50 × 50 × 12 mm³. nih.gov The purity of the synthesized materials is often enhanced through repeated recrystallization before the crystal growth process is initiated. nih.gov
These studies demonstrate that the slow evaporation and temperature-lowering methods are effective for producing sizable, NLO-active crystals. The resulting crystals often feature a non-centrosymmetric structure, which is a prerequisite for second-order NLO properties like second harmonic generation (SHG). For example, the MMTA crystal has a polar architecture with an asymmetric [HgS4] tetrahedron and a [MnN4O2] octahedron, linked by π-conjugated –S–C≡N– ligands, which contributes to its significant SHG response. nih.gov
A critical property for any NLO material is its optical transmission window—the range of wavelengths through which light can pass with minimal absorption. Manganese-thiocyanate crystals exhibit favorable transmission characteristics that make them suitable for various opto-electronic and communication applications. researchgate.netnih.gov
UV-visible spectral analysis is commonly used to determine the optical transmittance of these crystals. researchgate.net Studies have shown that these materials are transparent over a significant portion of the visible and near-infrared regions of the electromagnetic spectrum.
Zinc Manganese Thiocyanate (ZMTC) : The transparency range for ZMTC has been observed between 390 nm and 1193 nm, a window that highlights its potential for use in opto-electronic devices. nih.gov
Manganese Mercury Thiocyanate Glycol Monomethyl Ether (MMTG) : The optical transmittance of MMTG has been confirmed by UV-visible spectral studies, underpinning its NLO applications. researchgate.net
The SHG efficiency of these materials is a key measure of their NLO activity. This is often tested using the Kurtz-Perry powder technique, where the intensity of the frequency-doubled light generated by the crystal is compared to a standard reference material like Potassium Dihydrogen Phosphate (KDP) or KH₂PO₄.
| Compound | SHG Efficiency (Relative to Standard) | Standard Reference |
| Manganese Mercury Thiocyanate Glycol Monomethyl Ether (MMTG) | 1.8 times | KDP |
| Manganese Mercury Thiocyanate-bis(acetamide) (MMTA) | ~2.5 times | KH₂PO₄ |
This table summarizes the Second Harmonic Generation (SHG) efficiency of select manganese-thiocyanate NLO crystals.
The combination of a wide optical transmission window and significant SHG efficiency makes manganese-thiocyanate complexes strong contenders for applications in laser technology and photonics. nih.gov
Magnetic Materials (e.g., antiferromagnets, metamagnets)
The thiocyanate ligand is an effective mediator of magnetic interactions between metal centers, enabling the construction of coordination polymers with diverse magnetic properties. In combination with manganese(II), which possesses a high-spin d⁵ electron configuration, it is possible to design materials exhibiting phenomena such as paramagnetism, antiferromagnetism, and weak ferromagnetism.
The design of manganese-thiocyanate magnetic materials leverages the versatile coordination of the NCS⁻ ligand, which can act as a terminal ligand or as a bridge between metal ions. By incorporating other organic ligands, chemists can control the dimensionality and structure of the resulting framework, thereby influencing the magnetic properties.
One common strategy is the use of bridging ligands to create extended structures. For example, a one-dimensional complex, [Mn(μ-4,4′-bipy)(4,4′-bipy)(NCS)₂(H₂O)₂]n, was synthesized using 4,4′-bipyridine as a bridging ligand. researchgate.net In this structure, the Mn(II) ions are in a distorted octahedral geometry, and the coordination planes are linked by the bipyridine molecules to form infinite chains. researchgate.net
Another approach involves creating frameworks with different structural motifs, such as the post-perovskite structure. The synthesis of CsMn(NCS)₃ resulted in a two-dimensional framework of corner- and edge-sharing [MnN₄S₂] octahedra. nih.gov Such molecular frameworks are a fertile ground for discovering unusual and complex magnetic orderings. nih.gov
In the case of the one-dimensional chain complex [Mn(μ-4,4′-bipy)(4,4′-bipy)(NCS)₂(H₂O)₂]n, the magnetic susceptibility measurements indicated that the material behaves as a paramagnet, following the Curie law. This suggests that the magnetic exchange interaction between adjacent Mn(II) ions is practically nonexistent, likely due to the long separation distance imposed by the bridging ligand. researchgate.net
In contrast, the more compact post-perovskite framework of CsMn(NCS)₃ allows for stronger magnetic coupling. Magnetization and neutron diffraction studies revealed that this compound orders as an antiferromagnet at a Néel temperature of 16.8 K. nih.gov The magnetic structure is non-collinear, with a magnetic unit cell that is doubled along two crystallographic axes, featuring four unique magnetic sublattices. nih.gov
The tunability of these systems is further highlighted by comparing isostructural compounds. While CsMn(NCS)₃ is an antiferromagnet, the analogous CsNi(NCS)₃ and CsCo(NCS)₃ compounds, which have the same post-perovskite structure, order as weak ferromagnets. nih.gov This demonstrates that the magnetic ground state can be precisely controlled by substituting the transition metal ion within the same thiocyanate framework, a key principle in the design of functional magnetic materials.
Catalytic Applications as Precursors or Active Catalysts
Manganese is an attractive element for catalysis due to its natural abundance, low cost, low toxicity, and the accessibility of multiple oxidation states (from -3 to +7). beilstein-journals.org These properties allow manganese complexes to participate in a wide variety of catalytic reactions, particularly in the field of organic synthesis. While manganese compounds in general are widely studied as catalysts, the specific use of manganese dithiocyanate is a more specialized area.
Manganese compounds can serve either as active catalysts or as precursors to catalytically active species. For instance, manganese oxides, which can be formed from the decomposition of manganese precursors, are regarded as highly promising catalysts for the oxidation of volatile organic compounds. beilstein-journals.org The role of manganese is often to act as a structural or electronic promoter in multi-metallic catalytic systems. In CoMnOx catalysts used for Fischer-Tropsch synthesis, manganese enhances the formation of key CHx intermediates, leading to higher selectivity for desired long-chain hydrocarbons. escholarship.org
The catalytic versatility of manganese is evident in its application to a broad range of organic transformations, including:
C-H Activation : Manganese-catalyzed C-H activation has become a powerful and eco-friendly tool for forming C-C and C-heteroatom bonds, avoiding the need for pre-functionalized substrates. researchgate.netrsc.orgrsc.org
Hydrogenation and Dehydrogenation : Molecularly-defined manganese complexes have been successfully employed for hydrogenation, dehydrogenation, and hydroelementation reactions. rsc.org
Oxidation Reactions : Manganese compounds are effective catalysts for the oxidation of various organic substrates, including alkanes, alcohols, and aldehydes.
The catalytic activity is rooted in the ability of manganese to readily change its oxidation state, facilitating redox cycles within a catalytic process. beilstein-journals.org While this compound itself is not a commonly cited catalyst, its fundamental components—the manganese ion and the thiocyanate ligand—are relevant to catalysis. The manganese ion provides the redox activity, and the thiocyanate ligand could potentially influence the electronic environment of the metal center or participate in reactions. For example, in iron-based systems, the thiocyanate ion has been shown to facilitate the oxidation of Fe²⁺ to Fe³⁺. nih.gov This suggests that the ligand could play a non-innocent role in redox-active catalytic systems. The design of novel manganese catalysts often involves the synthesis of complexes with specific ligand environments to tune reactivity and selectivity for desired chemical transformations. nih.gov
Use in Organic Synthesis (e.g., Dithiocyanation)
Organic thiocyanates are valued for their diverse biological activities and as versatile building blocks in synthetic chemistry. chemrevlett.com They serve as precursors for a range of important organosulfur compounds. chemrevlett.com The introduction of a thiocyanate functional group is typically achieved through nucleophilic or electrophilic thiocyanation. chemrevlett.com
One method for producing dithiocyanate derivatives involves the use of anhydrous ferric chloride (FeCl₃) to oxidize potassium thiocyanate, which then adds to nucleophilic olefins under mild conditions. organic-chemistry.org While this demonstrates a pathway to dithiocyanates, direct applications of this compound for this purpose are less commonly documented. However, manganese-based catalysts have been utilized in related reactions. For instance, a manganese oxide-based octahedral molecular sieve (OMS-2) has been used as a catalyst for the direct cyanation of thiols to generate thiocyanates. chemrevlett.com This reaction proceeds efficiently for both aromatic and aliphatic thiols. chemrevlett.com
Exploration in Redox Catalysis
Manganese is a 3d transition metal known for its cost-effectiveness, low toxicity, and natural abundance. nih.gov A key feature of manganese is its ability to exist in variable oxidation states, from -3 to +7, which makes its compounds suitable for catalytic applications, particularly in redox reactions. nih.gov The design of molecularly-defined manganese catalysts often relies on principles of metal-ligand bifunctionality, ligand hemilability, and redox activity. rsc.org
Manganese complexes have been developed for a variety of catalytic C-H functionalization reactions, including azidation, fluorination, and alkynylation. nih.gov For example, switching the metal center in certain catalysts from iron to manganese reduces the redox potential of the active metal(oxo) intermediate, leading to higher selectivity in oxidation reactions. illinois.edu In the context of electrocatalysis, manganese dioxide (MnO₂) has been investigated for its high catalytic activity and selectivity in the oxygen evolution reaction (OER) during seawater electrolysis. mdpi.com While these examples highlight the redox capabilities of manganese in various forms, specific studies detailing the exploration of this compound as a primary redox catalyst are not extensively covered in recent literature.
Opto-electronic Devices and Sensor Functionalities
The unique electronic and structural properties of manganese-containing compounds make them candidates for applications in optoelectronic devices and sensors. Research has focused on their dielectric, luminescent, piezoelectric, and mechanical characteristics.
Dielectric Properties and Their Relevance to Device Fabrication
Dielectric materials are crucial components in electronic devices, particularly for fabricating capacitors and for energy storage applications. researchgate.netwustl.edu The properties of these materials, such as dielectric constant and breakdown strength, are critical for device performance. researchgate.netwustl.edu Research has shown that doping dielectric materials with manganese can significantly alter their properties.
In studies on Barium Titanate (BaTiO₃), a well-known ferroelectric material, doping with manganese was found to influence the grain size and dielectric constant. researchgate.net For instance, the addition of manganese to BaTiO₃ ceramics can decrease the average grain size and affect the dielectric constant, particularly around the Curie temperature. researchgate.net Similarly, in manganese-doped TiO₂ with alkali-free glass, adding the glass content improved microstructure uniformity and reduced grain size, which in turn affected the dielectric properties. researchgate.net The relevance of these properties to device fabrication lies in the ability to tune material characteristics for specific applications, such as high-frequency multilayer capacitors or energy storage devices with high breakdown strength. researchgate.netresearchgate.net
Table 1: Effect of Manganese Doping on the Properties of Barium Titanate (BaTiO₃) Ceramics Data extracted from a study on BaMnₓTi₁₋ₓO₃ ceramics sintered at 1150°C. researchgate.net
| Mn Content (x) | Average Grain Size (nm) | Structure |
| 0.00 | 183.2 | Pseudo-cubic |
| 0.01 | 167.05 | Pseudo-cubic |
| 0.02 | 192.93 | Pseudo-cubic |
| 0.03 | 178.52 | Tetragonal |
| 0.04 | 173.46 | Tetragonal |
Luminescence Properties for Display and Sensing Applications
Luminescent materials based on manganese(II) complexes have garnered significant attention for their potential use in lighting and display technologies due to their high efficiency, low cost, and low toxicity. epa.gov The phosphorescence in Mn(II) complexes arises from a spin-forbidden d-d transition, and its characteristics are highly dependent on the type and strength of the ligand field. epa.gov This sensitivity to the ligand environment allows for the tuning of photophysical properties, including the color of the emitted light. epa.gov
Researchers have developed luminescent manganese complexes as sustainable alternatives to rare and expensive metals like iridium, which is commonly used in Organic Light-Emitting Diodes (OLEDs). photonics.com The structure of these manganese complexes can be designed to facilitate immediate charge transfer from the manganese center to its bonded partner upon light excitation, a property useful for photocatalysis and solar cell applications. photonics.com Furthermore, the paramagnetic nature of the Mn²⁺ ion, which typically poses a challenge for developing fluorescent probes, has been overcome through careful ligand design to create sensors for biological imaging. nih.gov These sensors can exhibit a "turn-on" fluorescence response to the presence of Mn²⁺ ions. nih.gov
Piezoelectric Response
Piezoelectric materials, which generate an electric charge in response to mechanical stress, are fundamental to various sensors and energy harvesting devices. mdpi.com While there is limited direct evidence of an intrinsic piezoelectric response in this compound itself, the influence of manganese as an additive in known piezoelectric materials has been studied.
In (Bi₁/₂Na₁/₂)TiO₃–BaTiO₃ (BNT-BT) ferroelectric ceramics, the addition of manganese can alter the crystal structure and, consequently, the piezoelectric properties. researchgate.net In another application, heterostructured nanoparticles consisting of piezoelectric Barium Titanate (BTO) coated with manganese dioxide (MnO₂) have been fabricated for use as sonosensitizers. nih.gov In this system, the piezoelectric effect in the BTO core under ultrasound stimulation promotes the separation of charge carriers, which is enhanced by the MnO₂ shell. nih.gov This indicates that while not the primary piezoelectric component, manganese-containing layers can be integrated into piezoelectric systems to enhance their functionality. nih.gov
Mechanical Properties for Materials Design
High-manganese steel is widely used for components that require high impact and abrasive wear resistance. researchgate.net The addition of manganese to steel significantly increases its tensile strength and hardness. kdmfab.com For example, new formulations of cast high-manganese steel, after treatment, can exhibit hardness values above 220 HB, impact toughness exceeding 140 J/cm², and an ultimate tensile strength of 753 MPa. researchgate.net Manganese alloys can also exhibit good ductility, with some reaching elongation values of 40-50% before fracture. kdmfab.com These properties demonstrate the crucial role of manganese as an alloying element in the design of high-performance structural materials.
Table 2: Mechanical Properties of a New Cast High-Manganese Steel Data from a study on a new formulation of cast high-manganese steel containing Cr, Mo, B, and Re elements. researchgate.net
| Property | Value |
| Hardness | > 220 HB |
| Impact Toughness | ≥ 140 J/cm² |
| Ultimate Tensile Strength | 753 MPa |
| Lowest Abrasive Wear Quantity | 0.02 g |
Future Research Directions in Manganese Dithiocyanate Chemistry
The field of manganese dithiocyanate chemistry is poised for significant advancements, driven by the pursuit of novel materials with tailored properties. Future research is progressively moving towards more complex and functional systems, leveraging modern synthetic techniques, computational modeling, and a deeper understanding of structure-property relationships. The following sections outline key areas that are expected to be at the forefront of research in the coming years.
Q & A
Q. What experimental design strategies optimize the synthesis or extraction efficiency of manganese dithiocyanate?
- Methodological Answer : Utilize a Design of Experiments (DOE) approach to systematically evaluate variables such as pH, organic-to-aqueous (O:A) ratio, and ligand concentration (e.g., D2EHPA). For example, a central composite design (CCD) can identify optimal conditions by analyzing interactions between variables. Evidence from solvent extraction studies shows that pH 2.5–4.0 and O:A ratios of 1:1–4:1 significantly influence manganese recovery rates (extraction rates ranging from 20% to 97% under varying conditions) . Statistical tools like response surface methodology (RSM) can model these relationships and predict maxima.
Q. How can researchers characterize the coordination chemistry and stability of this compound complexes?
- Methodological Answer : Employ spectroscopic techniques such as UV-Vis, FTIR, and X-ray crystallography to analyze ligand-metal interactions. For instance, FTIR can confirm the presence of thiocyanate (SCN⁻) bonding modes (e.g., terminal vs. bridging), while single-crystal XRD provides structural details like bond lengths and angles. Comparative studies with nickel-dithiocyanate complexes (e.g., Ni(II) acetate-dithiocyanate systems) suggest analogous methodologies for assessing stability constants via potentiometric titrations .
Q. What are the best practices for conducting a literature review on this compound’s physicochemical properties?
- Methodological Answer : Prioritize peer-reviewed journals and databases like PubChem, NIST Chemistry WebBook, and AIP Conference Proceedings for validated data. Cross-reference synthesis protocols, spectral data, and thermodynamic properties (e.g., solubility, decomposition temperatures). Avoid uncorroborated sources, and critically evaluate methodologies in prior studies—such as inconsistencies in reported extraction efficiencies or spectroscopic assignments .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported data on this compound’s extraction efficiency?
- Methodological Answer : Perform sensitivity analyses to isolate variables causing discrepancies. For example, re-evaluate pH dependencies using controlled buffering systems, as small pH fluctuations (e.g., ±0.5 units) can drastically alter extraction yields (e.g., 20% vs. 61% Mn recovery at pH 2.5 under differing O:A ratios) . Triangulate findings with complementary techniques like ICP-MS for metal quantification and cyclic voltammetry to assess redox stability.
Q. What advanced statistical methods are suitable for analyzing non-linear relationships in this compound synthesis parameters?
- Methodological Answer : Apply machine learning algorithms (e.g., random forest, Gaussian process regression) to model non-linear variable interactions. Pair this with Monte Carlo simulations to quantify uncertainty in predictions. For instance, Bayesian optimization can iteratively refine experimental conditions based on prior DOE results, reducing the number of trials needed to achieve >90% Mn recovery .
Q. How can inter-molecular interactions in this compound complexes be investigated using charge-density analysis?
- Methodological Answer : Conduct high-resolution X-ray diffraction experiments coupled with quantum mechanical calculations (e.g., DFT) to map electron density distributions. Studies on analogous systems, such as lead dithiocyanate, reveal cooperative interactions between metal centers and thiocyanate ligands that influence crystal packing and thermal stability. Topological analysis (e.g., Bader’s QTAIM) can quantify bond critical points and non-covalent interactions .
Q. What methodologies ensure reproducibility in spectroscopic characterization of this compound?
- Methodological Answer : Standardize sample preparation (e.g., solvent purity, drying protocols) and instrument calibration. For IR spectroscopy, use KBr pellets with consistent thickness and baseline correction for atmospheric CO₂. Cross-validate results with Raman spectroscopy to distinguish between vibrational modes. Report raw and processed data transparently, including baseline corrections and signal-to-noise ratios, to mitigate biases .
Data Presentation and Validation
Q. How should researchers present conflicting data on this compound’s catalytic activity in peer-reviewed manuscripts?
- Methodological Answer : Use comparative tables to highlight discrepancies (e.g., catalytic turnover numbers under varying conditions) and discuss potential sources of error (e.g., trace metal impurities, solvent effects). Incorporate error bars in graphical abstracts and provide raw data in supplementary materials. Follow IUPAC guidelines for reporting uncertainties and statistical significance .
Q. What protocols validate the purity of synthesized this compound batches?
- Methodological Answer : Combine elemental analysis (EA) with ICP-OES to confirm stoichiometry and absence of contaminants. Thermogravimetric analysis (TGA) can detect hydrate or solvent residues, while powder XRD verifies phase purity. For trace impurities, use HPLC-ESI-MS with a thiocyanate-specific column .
Ethical and Safety Considerations
Q. What safety protocols are critical when handling this compound in catalysis studies?
- Methodological Answer : Implement fume hoods for synthesis steps involving volatile precursors (e.g., HCN derivatives). Use personal protective equipment (PPE) rated for heavy metals and cyanide exposure. Regularly monitor workplace air quality for Mn and SCN⁻ levels, adhering to OSHA thresholds. Document waste disposal protocols for cyanide-containing byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
